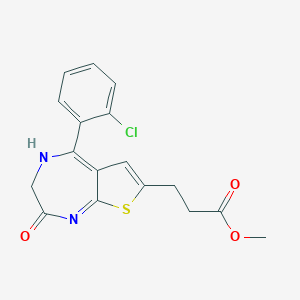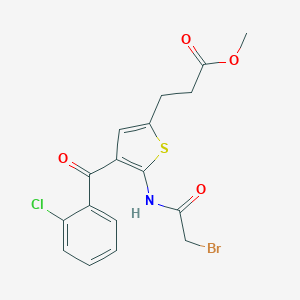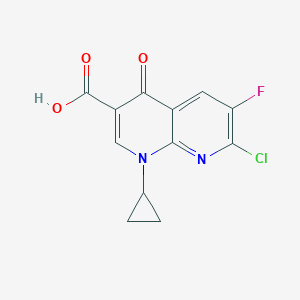
2-(4-Isobutylphenyl)-2-hydroxypropionic Acid
Overview
Description
2-(4-Isobutylphenyl)-2-hydroxypropionic acid (IBPHA) is an organic compound that is found in many biological systems, including plants, animals, and fungi. It is a naturally occurring compound that can be synthesized in the laboratory. IBPHA is used in a variety of scientific research applications, including drug synthesis and drug delivery, as well as biochemical and physiological studies.
Scientific Research Applications
Decreasing Oxygen Affinity of Human Hemoglobin A : This compound can decrease the oxygen affinity of human hemoglobin A. This property is potentially beneficial in areas such as ischemia, stroke, tumor radiotherapy, blood storage, and blood substitutes (Randad et al., 1991).
Analogue of Inflammation-Inhibiting Acids : It is an analogue of α-arylpropionic acids, which are known for their inflammation-inhibiting effects (Schlosser et al., 1996).
Treatment of Rheumatism : This compound shows high anti-inflammatory activity and is widely used in treating diseases like rheumatism (Kogure et al., 1975).
Synthesis of Novel Polymer Materials : 3-hydroxypropionic acid, a related compound, is used in the synthesis of novel polymer materials and other derivatives (Jiang et al., 2009).
Influence of Stereo Configuration on Anti-Inflammatory Activity : The anti-inflammatory activity of this compound is influenced by its steric configuration, with the isohexanoic derivative being particularly interesting (Burnelli et al., 1983).
Precursor for Key Compounds : 3-hydroxypropionic acid is a valuable platform chemical used as a precursor for key compounds like acrylic acid, 1,3-propanediol, and others (Vidra & Németh, 2017).
Microbial Production from Biomass : Microbial production of 3-hydroxypropionic acid from sources like glucose or glycerol is promising for value-added chemical production (Kumar et al., 2013).
Industrial Applications : 3-hydroxypropionic acid is used in industrial applications for the production of chemicals like acrylic acid and 1,3-propanediol (Yang et al., 2017).
Mechanism of Action
Target of Action
Ibuprofen Impurity M, also known as 2-(4-Isobutylphenyl)-2-hydroxypropionic Acid or rac alpha-Hydroxy Ibuprofen, is a derivative of ibuprofen. The primary targets of ibuprofen are the enzymes cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) . These enzymes play a crucial role in the synthesis of prostaglandins, which are mediators of pain and fever, and thromboxanes, which stimulate blood clotting .
Mode of Action
Ibuprofen is a non-selective inhibitor of COX-1 and COX-2 . By inhibiting these enzymes, ibuprofen reduces the production of prostaglandins and thromboxanes, thereby alleviating pain, fever, and inflammation .
Biochemical Pathways
The inhibition of COX-1 and COX-2 by ibuprofen impacts the arachidonic acid pathway . This pathway is responsible for the production of prostaglandins and thromboxanes. By inhibiting COX enzymes, ibuprofen reduces the synthesis of these compounds, leading to reduced pain, fever, and inflammation .
Pharmacokinetics
Ibuprofen itself demonstrates marked stereoselectivity in its pharmacokinetics . Once administered, the R-enantiomer undergoes extensive interconversion to the S-enantiomer in vivo . It is generally proposed that the S-enantiomer is capable of eliciting stronger pharmacological activity than the R-enantiomer .
Result of Action
The primary result of ibuprofen’s action is the reduction of pain, fever, and inflammation. This is achieved through the inhibition of prostaglandin and thromboxane synthesis . As a derivative of ibuprofen, Ibuprofen Impurity M is likely to have similar effects, although specific studies on this compound are lacking.
Action Environment
The environment can influence the action, efficacy, and stability of pharmaceutical compounds. For instance, storage conditions such as light, oxygen, and humidity can hasten the degradation of medications . Furthermore, the inactive ingredients in a medication’s formulation can also affect its degradation rate . .
Safety and Hazards
Ibuprofen may cause respiratory tract irritation, may be harmful if absorbed through skin, may cause skin irritation, may cause eye irritation, and may be harmful if swallowed . It is recommended to use only outdoors or in a well-ventilated area, wear eye protection, avoid breathing dust or fume, avoid release to the environment, and do not eat, drink or smoke when using this product .
Future Directions
properties
IUPAC Name |
2-hydroxy-2-[4-(2-methylpropyl)phenyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O3/c1-9(2)8-10-4-6-11(7-5-10)13(3,16)12(14)15/h4-7,9,16H,8H2,1-3H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APEODKDQAWQDLW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C(C)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20874462 | |
| Record name | BENZENEACETIC ACID, 4-isoBUTYL-a-HYDROXY-a-METHY | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20874462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
60057-62-7, 82412-82-6 | |
| Record name | 2-(4-Isobutylphenyl)-2-hydroxypropionic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060057627 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BENZENEACETIC ACID, 4-isoBUTYL-a-HYDROXY-a-METHY | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20874462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-ISOBUTYLPHENYL)-2-HYDROXYPROPIONIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/72Z1R0AQ22 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(+)-3-[3-(Tert-butylamino)-2-hydroxypropoxy]-4-morpholino-1,2,5-thiadiazole maleate](/img/structure/B28685.png)
![4-[4-[(2S)-2-Oxiranylmethoxy]-1,2,5-thiadiazol-3-YL]-morpholine](/img/structure/B28686.png)

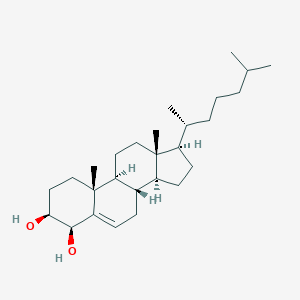


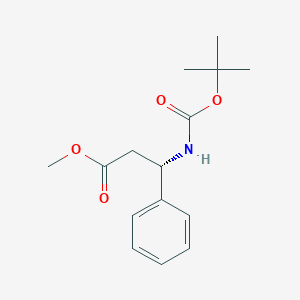
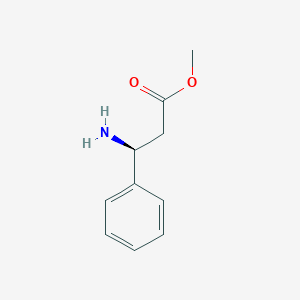
![N-((1R,3s,5S)-8-Benzyl-8-azabicyclo[3.2.1]octan-3-yl)isobutyramide](/img/structure/B28707.png)
![[(E,1R,2R)-1-[(2S,5S,11S,14S,17S,20S,23R,26S,29S,32S)-5-ethyl-1,7,10,16,20,23,25,26,31-nonamethyl-11,17,26,29-tetrakis(2-methylpropyl)-3,6,9,12,15,18,21,24,27,30,33-undecaoxo-14,32-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacont-2-yl]-2-methylhex-4-enyl] acetate](/img/structure/B28709.png)
![4-(2-Chlorophenyl)-9-methyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepine-2-propanoic Acid Methyl Ester](/img/structure/B28717.png)
